molecular formula C9H19ClN4O3 B13389819 N-alpha-Acetyl-L-arginine methyl ester hydrochloride

N-alpha-Acetyl-L-arginine methyl ester hydrochloride

Cat. No.: B13389819
M. Wt: 266.72 g/mol
InChI Key: FIUSXBMWQFBXLZ-UHFFFAOYSA-N
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Description

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride is a chemical compound with a complex structure that includes an acetamido group, a guanidino group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions may require low temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride include other guanidino-containing molecules and acetamido derivatives. Examples include:

    Arginine derivatives: Compounds with similar guanidino groups.

    Acetamido compounds: Molecules with acetamido functional groups.

Uniqueness

What sets (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride apart from similar compounds is its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

methyl 2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUSXBMWQFBXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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